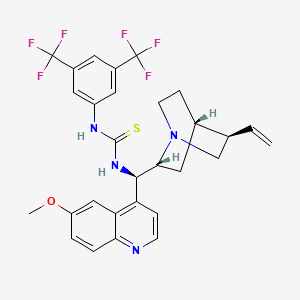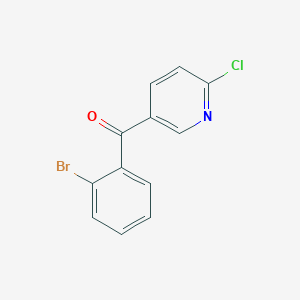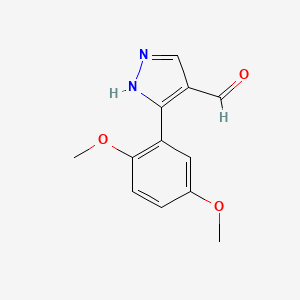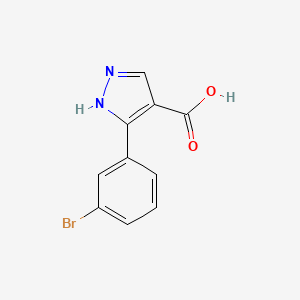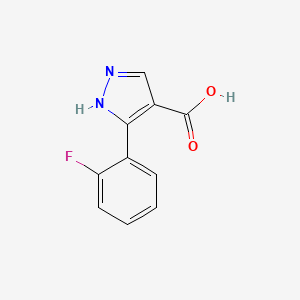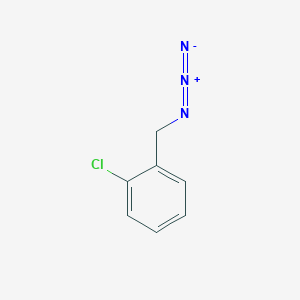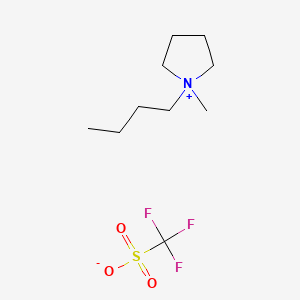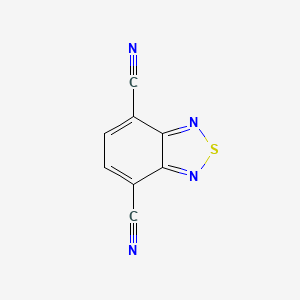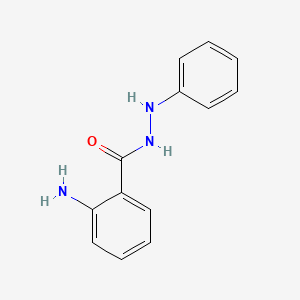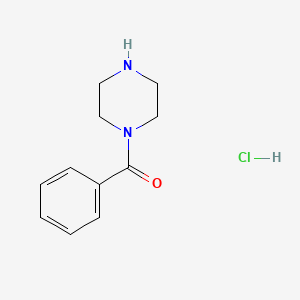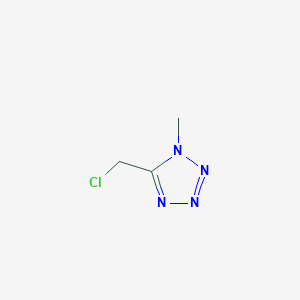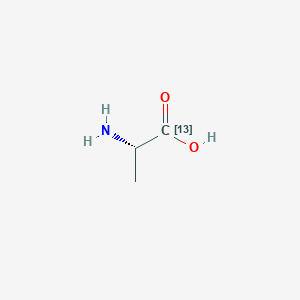![molecular formula C10H9BrO4 B1280972 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one CAS No. 531501-41-4](/img/structure/B1280972.png)
6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one is not directly mentioned in the provided papers. However, the papers discuss related brominated compounds and methodologies that could be relevant to the synthesis and reactions of a compound with a similar structure. The first paper describes the use of 6-Bromomethyl-4H-1,3-dioxin as a versatile intermediate for constructing various heterocycles and carbocycles, which suggests potential pathways for synthesizing related brominated dioxin compounds . The second paper details the total synthesis of a biologically active natural product that includes brominated and methoxymethyl-substituted aryl groups, which could provide insights into the chemical behavior of brominated aromatic compounds .
Synthesis Analysis
The synthesis of related brominated compounds involves multistep reactions starting from simple precursors. In the first paper, 6-Bromomethyl-4H-1,3-dioxin is prepared from allyl iodide and then used to alkylate various enolates, leading to the formation of 6-alkyl-4H-1,3-dioxins . These intermediates undergo further transformations, including retrocycloaddition and endo-conjugate addition reactions, to construct complex molecular frameworks. This methodology could potentially be adapted for the synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated dioxin compounds is characterized by the presence of a dioxin ring, which is a fused heterocyclic system, and bromine substituents that can influence the reactivity of the compound. The presence of additional functional groups, such as hydroxy or methoxymethyl, can further affect the electronic properties and steric hindrance, impacting the molecule's overall reactivity and stability .
Chemical Reactions Analysis
Brominated dioxin compounds participate in a variety of chemical reactions. The first paper demonstrates that the brominated dioxin intermediates can engage in novel endo-conjugate addition reactions with carbon and nitrogen nucleophiles . These reactions are crucial for constructing complex molecular architectures, including natural product analogs. The second paper shows that methoxymethyl-substituted aryl methyl ethers can undergo regioselective demethylation, which could be relevant for modifying the substituents on a brominated dioxin core .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one are not directly reported in the provided papers, the properties of brominated aromatic compounds generally include high density and low volatility due to the presence of heavy bromine atoms. The chemical reactivity is often dominated by the electrophilic nature of the bromine, which can facilitate further substitution reactions. The hydroxy and methoxymethyl groups can also participate in hydrogen bonding and influence the solubility of the compound in various solvents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation
- Facile Syntheses : A study by Katritzky et al. (2005) demonstrated the synthesis of various 2,2-dimethyl-1,3-dioxin-4-ones, including related compounds, under mild conditions, which can be applied to the synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one.
- Versatile Bromomethyl Vinyl Ketone Equivalent : Greshock and Funk (2002) presented 6-Bromomethyl-4H-1,3-dioxin as a versatile equivalent for heterocycle and carbocycle construction, which highlights its potential in complex molecular syntheses.
Photolabile Protecting Group
- Photolabile Protection for Aldehydes and Ketones : Lu et al. (2003) explored 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photoremovable protecting group for aldehydes and ketones, indicating its use in light-sensitive chemical processes.
Synthesis of Complex Molecules
- Novel Synthesis Methods : The work by Amudha et al. (1999) involved the synthesis of new compounds using bromo-substituted benzo[1,3]dioxin derivatives, suggesting their utility in crafting intricate molecular structures.
Catalytic Applications
- Gold(I)-Catalyzed Cyclization : Mallampudi et al. (2017) demonstrated the use of a gold(I)-catalyzed process involving 2,2-dimethyl-benzo[1,3]dioxin-4-ones for synthesizing isocoumarins, indicating its role in facilitating complex chemical reactions.
Chemical Synthesis of Therapeutic Agents
- Antiviral Acyclonucleoside Synthesis : Harnden and Jarvest (1985) discussed an improved synthesis method for an antiviral acyclonucleoside using a dioxan derivative, pointing towards its importance in pharmaceutical synthesis.
Synthesis of Bromophenols
- Novel Dibenzyl Bromophenols : Xu et al. (2004) isolated novel dibenzyl bromophenols from brown algae using bromo-substituted compounds, highlighting its role in natural product extraction and synthesis.
Catalysis in Organic Synthesis
- N-Bromo Sulfonamide Catalyst : Khazaei et al. (2016) utilized a N-bromo sulfonamide for catalyzing the synthesis of octahydroxanthenes, demonstrating its application in promoting specific organic reactions.
Safety And Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
6-bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-10(2)14-8-4-7(12)6(11)3-5(8)9(13)15-10/h3-4,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZVJTHORLMHQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=CC(=C(C=C2C(=O)O1)Br)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464492 |
Source


|
| Record name | 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one | |
CAS RN |
531501-41-4 |
Source


|
| Record name | 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


